molecular formula C21H16O5 B11496723 4-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11496723
M. Wt: 348.3 g/mol
InChI Key: ZGQOXWOCDRGTHE-UHFFFAOYSA-N
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Description

4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is an organic compound with a complex structure that includes a pyranochromene core and a prop-2-en-1-yloxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multiple steps. One common method involves the reaction of 4-(prop-2-en-1-yloxy)phenol with appropriate reagents to form the desired pyranochromene structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product at a larger scale. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • 4-(Prop-2-yn-1-yloxy)phenol

Uniqueness

Compared to similar compounds, 4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE stands out due to its unique pyranochromene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

4-(4-prop-2-enoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C21H16O5/c1-2-11-24-14-9-7-13(8-10-14)16-12-18(22)26-20-15-5-3-4-6-17(15)25-21(23)19(16)20/h2-10,16H,1,11-12H2

InChI Key

ZGQOXWOCDRGTHE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43

Origin of Product

United States

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